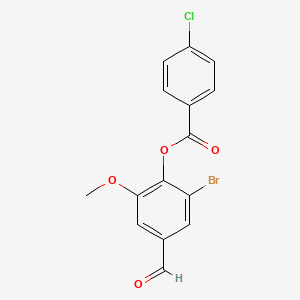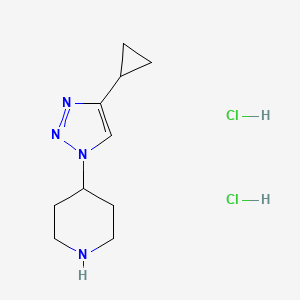
2-Bromo-4-formyl-6-methoxyphenyl 4-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-formyl-6-methoxyphenyl 4-chlorobenzoate is an organic compound with the molecular formula C15H10BrClO4 and a molecular weight of 369.6 . This compound is characterized by the presence of bromine, formyl, methoxy, and chlorobenzoate functional groups, making it a versatile building block in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-formyl-6-methoxyphenyl 4-chlorobenzoate typically involves multi-step organic reactions. One common method includes the bromination of 4-formyl-6-methoxyphenyl, followed by esterification with 4-chlorobenzoic acid. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes, utilizing automated reactors to control temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance efficiency and scalability, ensuring consistent quality and reducing production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-formyl-6-methoxyphenyl 4-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Esterification and Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: 2-Bromo-4-formyl-6-methoxyphenyl 4-chlorobenzoic acid.
Reduction: 2-Bromo-4-hydroxymethyl-6-methoxyphenyl 4-chlorobenzoate.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-formyl-6-methoxyphenyl 4-chlorobenzoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-formyl-6-methoxyphenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The bromine and formyl groups can participate in electrophilic and nucleophilic reactions, respectively, influencing various biochemical pathways. The methoxy and chlorobenzoate groups contribute to the compound’s overall reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4-fluoroanisole: Similar structure but with a fluorine atom instead of a formyl group.
2-Bromo-4-methylphenyl isocyanate: Contains an isocyanate group instead of a formyl and methoxy group.
2-Bromo-4-formyl-6-methoxyphenyl 2-chlorobenzoate: Similar structure but with a different position of the chlorobenzoate group.
Eigenschaften
IUPAC Name |
(2-bromo-4-formyl-6-methoxyphenyl) 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClO4/c1-20-13-7-9(8-18)6-12(16)14(13)21-15(19)10-2-4-11(17)5-3-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYGRPFTZUWRHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(3-Fluoropropoxy)phenyl]acetonitrile](/img/structure/B2831429.png)
![13-chloro-5-(8-methoxy-2-oxochromene-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2831430.png)
![4-methoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2831432.png)






![7-methyl-N-(3-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2831442.png)
![4-amino-N-(furan-2-ylmethyl)pyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B2831443.png)
